molecular formula C26H34N6O3 B13411185 N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide CAS No. 916995-51-2

N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B13411185
CAS No.: 916995-51-2
M. Wt: 478.6 g/mol
InChI Key: HUJJINRIYMTHMB-UHFFFAOYSA-N
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Description

N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an octahydropyrrolo[3,4-c]pyrazol core, and a methylpiperazinylbenzamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the octahydropyrrolo[3,4-c]pyrazol core, followed by the introduction of the methoxyphenylacetyl group and the methylpiperazinylbenzamide moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing, to optimize yield and reduce production costs. These methods often require precise control of reaction parameters, including temperature, pressure, and reaction time, to achieve consistent and high-quality results.

Chemical Reactions Analysis

N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions using common reagents such as oxidizing agents, reducing agents, and nucleophiles.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using nucleophiles like halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used, as well as the compound’s inherent reactivity.

Scientific Research Applications

N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules and studying reaction mechanisms. In biology, the compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for investigating cellular processes and pathways.

In medicine, this compound has potential therapeutic applications due to its ability to modulate specific molecular targets. Researchers are exploring its use in developing new drugs for treating various diseases, including cancer, neurological disorders, and infectious diseases. Additionally, its properties make it suitable for use in industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular proteins or enzymes, modulating their activity and influencing cellular processes. This interaction can lead to various biological effects, such as inhibiting cell proliferation, inducing apoptosis, or modulating immune responses.

The molecular targets and pathways involved in the compound’s mechanism of action are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in disease progression and cellular homeostasis.

Comparison with Similar Compounds

N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide can be compared to other similar compounds, such as trichloroethylene and various nitrogen-sulfur-hydrogen compounds . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and molecular architecture.

The presence of the methoxyphenylacetyl group and the octahydropyrrolo[3,4-c]pyrazol core distinguishes it from other compounds, providing unique chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

916995-51-2

Molecular Formula

C26H34N6O3

Molecular Weight

478.6 g/mol

IUPAC Name

N-[5-(2-methoxy-2-phenylacetyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

InChI

InChI=1S/C26H34N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,21-24,28-29H,12-17H2,1-2H3,(H,27,33)

InChI Key

HUJJINRIYMTHMB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3C4CN(CC4NN3)C(=O)C(C5=CC=CC=C5)OC

Origin of Product

United States

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